2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate

Vue d'ensemble

Description

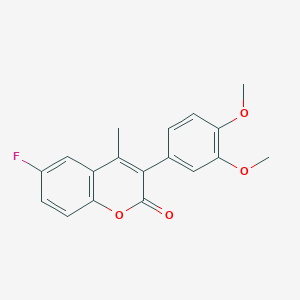

2-Ethyl-4-methyl-1H-imidazol-3-ium is a five-membered heterocyclic compound that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of 2-Ethyl-4-methyl-1H-imidazol-3-ium involves the reaction of 2-Et-4-Me-imidazole with BrCH 2 CH 2 Br in EtOH at 80 C overnight and several hours at 100 C . Ba(OH) 2 8H 2 O is added with ethanol and water and heated to dissolve .Molecular Structure Analysis

The unique structure of imidazole, containing two N atoms in a five-membered ring, permits it to accept a proton on one of its N atoms to form a cation and simultaneously deliver another proton from the other N atom to a suitable acceptor . The C8 methyl group is close to coplanar with the imidazole ring .Chemical Reactions Analysis

The components of 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide are linked by N— H Br H—N hydrogen bonds into C(8) chains of alternating cations and anions propagating in the b-axis direction . These chains are cross-linked in the c-axis direction by weak C—H Br hydrogen bonds .Physical And Chemical Properties Analysis

2-Ethyl-4-methyl-1H-imidazol-3-ium has a melting point of 45℃, boiling point of 292-295℃, relative density of 0.975 (45℃), refractive index of 1.4995, and flash point of 137℃ .Applications De Recherche Scientifique

Crystal Structure Analysis

The unique structure of imidazole, which contains two N atoms in a five-membered ring, allows it to accept a proton on one of its N atoms to form a cation and simultaneously deliver another proton from the other N atom to a suitable acceptor . This property has been proposed as part of the catalytic mechanism of a number of enzymes .

Proton Conductivity

Imidazole and its derivatives have been implicated in proton-coupled electron-transfer processes . This is consistent with the proton-conductivity properties of imidazole in the solid state where long hydrogen-bonded chains are present .

Enzyme Catalysis

The shuttling action of imidazole, where it can accept and deliver protons, has been proposed as part of the catalytic mechanism of a number of enzymes . This makes it a valuable compound in the study of enzymatic reactions and processes.

Theoretical and Structural Studies

There have been many theoretical and structural studies investigating imidazole and its derivatives . These studies help in understanding the properties and potential applications of these species.

Antimicrobial Potential

Some derivatives of imidazole have shown good antimicrobial potential . This makes it a promising compound for the development of new antimicrobial agents.

Industrial Applications

In the industry, 2-Ethyl-4-methyl-1H-imidazol-3-ium is used as a curing agent for the preparation of epoxy resins and epoxy organic silicon resin coatings .

Mécanisme D'action

Target of Action

Imidazole derivatives have been implicated in proton-coupled electron-transfer processes .

Mode of Action

The unique structure of imidazole, containing two N atoms in a five-membered ring, permits it to accept a proton on one of its N atoms to form a cation and simultaneously deliver another proton from the other N atom to a suitable acceptor . This sort of shuttling action has been proposed as part of the catalytic mechanism of a number of enzymes .

Biochemical Pathways

The proton-conductivity properties of imidazole in the solid state where long hydrogen-bonded chains are present have been noted .

Orientations Futures

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is potential for the development of new drugs that overcome the problems of antimicrobial resistance .

Propriétés

IUPAC Name |

2-ethyl-5-methyl-1H-imidazol-3-ium;tetraphenylboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXCLKUJANCYCI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=[NH+]C=C(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31BN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)

![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)